2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-ribo-hexofuranosyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-ribo-hexofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-ribo-hexofuranosyl)- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps often include:
Protection of hydroxyl groups: The hydroxyl groups on the ribo-hexofuranosyl moiety are protected using acetyl groups to prevent unwanted reactions.
Formation of the pyrimidinedione ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the isoindolyl group: The isoindolyl group is introduced through a nucleophilic substitution reaction, often using a phthalimide derivative.
Deprotection: The final step involves the removal of the acetyl protecting groups under mild acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-ribo-hexofuranosyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyrimidinedione or isoindolyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Molecular Probes: Used as a probe to study biological processes at the molecular level.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, viral infections, and inflammatory conditions.
Diagnostic Agents: Potential use in diagnostic imaging and assays.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or nanomaterials.
Agriculture: Studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-ribo-hexofuranosyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Pathways Involved
Apoptosis: The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways.
Inflammation: It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar pyrimidinedione structures but different substituents.
Isoindolyl derivatives: Compounds with the isoindolyl moiety but different attached groups.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-ribo-hexofuranosyl)- is unique due to its specific combination of the pyrimidinedione and isoindolyl moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
133488-33-2 |
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Molecular Formula |
C22H21N3O9 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-2-[(2S,3S,5S)-3-(1,3-dioxoisoindol-2-yl)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C22H21N3O9/c1-11(26)32-10-16(33-12(2)27)19-15(9-18(34-19)24-8-7-17(28)23-22(24)31)25-20(29)13-5-3-4-6-14(13)21(25)30/h3-8,15-16,18-19H,9-10H2,1-2H3,(H,23,28,31)/t15-,16+,18-,19-/m0/s1 |
InChI Key |
HSIIKZKPMSXPQB-NBMJBFSESA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H]1[C@H](C[C@H](O1)N2C=CC(=O)NC2=O)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C1C(CC(O1)N2C=CC(=O)NC2=O)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
Origin of Product |
United States |
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